molecular formula C6H6F3IN2 B2761539 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole CAS No. 111454-60-5

1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2761539
CAS No.: 111454-60-5
M. Wt: 290.028
InChI Key: QLHUXUZLVNVFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole (CAS 111454-60-5) is a high-value, multi-substituted pyrazole building block with significant utility in advanced chemical synthesis and pharmaceutical research. Its molecular formula is C6H6F3IN2, with a molecular weight of 290.03 g/mol . This compound features a 1-ethyl group, a reactive iodo substituent, and a metabolically stable trifluoromethyl (CF3) group on a pyrazole core scaffold, making it a versatile precursor for various cross-coupling reactions, including Suzuki and Sonogashira couplings . The presence of both the iodine and trifluoromethyl groups on the electron-deficient pyrazole ring system is particularly valuable. The iodine atom serves as an excellent leaving group for metal-catalyzed reactions, allowing for the introduction of more complex carbon-based frameworks. Simultaneously, the trifluoromethyl group is a key motif in medicinal chemistry, known to enhance a molecule's metabolic stability, membrane permeability, and overall lipophilicity . Pyrazole derivatives are established as potent medicinal scaffolds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Furthermore, fluorinated pyrazoles are of interest in materials science, finding applications as electron-deficient ligands in catalysts and in the development of organic light-emitting diodes (OLEDs) . This product is supplied as a powder and is intended for research and development purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1-ethyl-3-iodo-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHUXUZLVNVFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the iodination of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with different substituents at position 3, such as 1-ethyl-3-amino-5-(trifluoromethyl)-1H-pyrazole.

    Oxidation and Reduction Reactions: Corresponding oxides or deiodinated products.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is recognized for its potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents. Various studies have demonstrated that pyrazole derivatives exhibit a spectrum of biological activities, including anti-tumor effects. For instance, compounds structurally related to 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole have shown promise as inhibitors of specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Biological Activity
Research has indicated that pyrazoles possess anti-inflammatory properties, supported by studies that evaluate their effects on cytokine production and inflammation pathways. For example, derivatives have been tested for their ability to inhibit TNF-α and IL-6, showing significant activity compared to standard drugs like dexamethasone . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

Organic Synthesis

Synthetic Utility
this compound serves as a valuable intermediate in organic synthesis. Its reactivity can be attributed to the iodine and trifluoromethyl groups, which facilitate electrophilic substitution reactions. This property makes it suitable for synthesizing more complex pyrazole derivatives through various methodologies, including nucleophilic substitutions and cross-coupling reactions.

Comparison with Other Pyrazoles
The compound's unique combination of functional groups allows for distinct reactivity profiles compared to other pyrazole derivatives. A comparative analysis highlights its advantages over similar compounds, as shown in the table below:

Compound NameKey FeaturesUniqueness
This compoundEthyl, iodine, trifluoromethyl groupsEnhanced reactivity and lipophilicity
3-TrifluoromethylpyrazoleTrifluoromethyl groupLacks iodine group
4-NitropyrazoleNitro groupLacks trifluoromethyl group
5-Iodo-3-methylpyrazoleIodine and methyl groupsLacks both nitro and trifluoromethyl groups

Case Studies and Research Findings

Several case studies have explored the applications of pyrazole derivatives in drug discovery:

  • Anti-Cancer Activity : A study reported the synthesis of novel pyrazole derivatives that exhibited potent activity against A549 lung cancer cells, indicating their potential as anti-cancer agents .
  • Anti-Microbial Properties : Another investigation focused on the synthesis of pyrazoles containing oxazol derivatives, which showed significant antimicrobial activity against various bacterial strains .

Mechanism of Action

The mechanism of action of 1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Features

Compound Name Position 1 Position 3 Position 5 Molecular Weight Key Features
This compound Ethyl Iodo Trifluoromethyl 320.07 g/mol† Discontinued; iodine for coupling
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (3b) Phenyl Phenyl Trifluoromethyl 383.18 g/mol High yield (93%); m.p. 98–100°C
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) 4-Ethylbenzyl Nitro Trifluoromethyl 328.28 g/mol GLUT1 inhibitor intermediate
Razaxaban (Factor Xa inhibitor) 3’-Aminobenzisoxazol-5’-yl Trifluoromethyl Carboxyamide 627.55 g/mol High oral bioavailability; clinical use
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate Ethyl Trifluoromethyl Ethyl ester 266.21 g/mol Soluble in organic solvents

†Calculated based on molecular formula C₇H₈F₃IN₂.

Key Structural Insights :

  • Iodo vs. Bromo/Phenyl Substituents : The iodine atom in the target compound offers superior reactivity in cross-coupling reactions compared to brominated analogs like 3b, which require harsher conditions for functionalization .
  • Trifluoromethyl Group : Present in all compared compounds, this group enhances metabolic stability and electronegativity, critical for drug design .
  • Ethyl Group : The ethyl substituent at position 1 improves solubility in organic solvents relative to bulkier groups (e.g., benzyl in 52b) .

Physicochemical and Application Comparison

Functional Insights :

  • Iodine as a Handle : The target compound’s iodine atom enables late-stage diversification, unlike methyl or nitro derivatives, which require prior functionalization .
  • Biological Activity : While razaxaban and 52b are optimized for target binding, the target compound’s discontinued status limits direct therapeutic use but highlights its role as a synthetic intermediate .

Biological Activity

1-Ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structural features, including an ethyl group at position 1, an iodine atom at position 3, and a trifluoromethyl group at position 5, contribute to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanism of action, and synthesis pathways.

The molecular formula of this compound is C₆H₆F₃IN₂, with a molecular weight of 290.03 g/mol. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The iodine atom is known to participate in halogen bonding, potentially influencing binding affinity and selectivity towards various biological targets.

The biological activity of this compound is largely attributed to its interactions with molecular targets such as enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Modulation : Compounds in the pyrazole class often modulate enzyme activity, influencing pathways related to inflammation and cancer progression.
  • Receptor Interaction : This compound may interact with specific receptors, affecting signaling pathways that regulate cellular responses.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of pharmacological properties, including:

  • Anti-inflammatory : These compounds have shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
  • Analgesic : Some studies suggest analgesic properties comparable to conventional pain relievers.
  • Antitumor : Initial evaluations indicate potential antitumor activities against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief comparable to standard analgesics
AntitumorCytotoxic effects against carcinoma cell lines

Case Studies

Several studies have explored the biological efficacy of pyrazole derivatives similar to this compound:

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various pyrazole derivatives against liver and lung carcinoma cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values suggesting that these compounds could serve as potential chemotherapeutics .
  • Mechanistic Studies :
    • Molecular docking studies have been conducted to elucidate the binding interactions between pyrazole derivatives and target proteins involved in cancer progression. These studies provide insights into the structure-activity relationship (SAR) that governs their biological efficacy .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing iodine and trifluoromethyl groups through electrophilic substitution methods.
  • Purification : Employing recrystallization or chromatography techniques to isolate the desired product in high purity .

Q & A

Advanced Research Question

  • In Vitro : Screen against target enzymes (e.g., Factor Xa) using fluorogenic substrates .
  • In Vivo : Use thrombosis models (e.g., rat arteriovenous shunt) to assess anticoagulant efficacy. Monitor pharmacokinetics (Cmax, t½) via LC-MS/MS .
  • Toxicity : Perform hepatocyte viability assays and hERG channel inhibition studies to rule off-target effects .

How can pharmacokinetic properties of this compound be optimized for oral bioavailability?

Advanced Research Question

  • Prodrug Strategies : Esterify carboxyl groups (e.g., ethyl → methyl esters) to enhance intestinal absorption .
  • P-Glycoprotein Inhibitors : Co-administer with cyclosporine A to reduce efflux .
  • Salt Formation : Hydrochloride salts improve solubility (e.g., 3-amino-5-ethyl-1H-pyrazole HCl, 97% purity) .

What computational tools are suitable for predicting the binding modes of this compound with biological targets?

Advanced Research Question

  • Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with Factor Xa’s S1/S4 pockets .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Use MOE or RDKit to correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .

What novel derivatives of this compound have shown promise in recent studies?

Advanced Research Question

  • Triazole-Pyrazole Hybrids : Synthesized via Cu-catalyzed azide-alkyne cycloaddition, showing enhanced antimicrobial activity (MIC = 2–8 µg/mL) .
  • Boronated Derivatives : 1-Methyl-5-(dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole acts as a Suzuki coupling precursor for PET tracers .
  • Thiazole Conjugates : 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide exhibits antitumor activity (IC₅₀ = 1.2 µM in MCF-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.